molecular formula C25H39N7O18S B12098954 [4-[3-Amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]-3,5-dihydroxy-6-sulfooxycyclohexyl] 2-amino-3-hydroxypropanoate

[4-[3-Amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]-3,5-dihydroxy-6-sulfooxycyclohexyl] 2-amino-3-hydroxypropanoate

Cat. No.: B12098954
M. Wt: 757.7 g/mol
InChI Key: UXRHCHSWRDOIED-UHFFFAOYSA-N
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Description

The compound [4-[3-Amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]-3,5-dihydroxy-6-sulfooxycyclohexyl] 2-amino-3-hydroxypropanoate is a complex organic molecule with significant biochemical and pharmacological properties. This compound features multiple hydroxyl, amino, and sulfooxy groups, making it highly reactive and versatile in various chemical and biological contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic synthesis techniques. The process begins with the preparation of the oxan and oxolan rings, which are then functionalized with amino, hydroxyl, and sulfooxy groups. Key steps include:

    Formation of the Oxan Ring: This involves the cyclization of a suitable precursor, often through an intramolecular nucleophilic substitution reaction.

    Functionalization: Introduction of amino and hydroxyl groups through selective reactions such as amination and hydroxylation.

    Coupling Reactions: The oxan and oxolan rings are coupled using glycosidic bond formation techniques, often employing catalysts to ensure regioselectivity and stereoselectivity.

Industrial Production Methods

Industrial production of this compound may involve biotechnological methods, including the use of engineered microorganisms to produce the compound through fermentation processes. These methods are often preferred for their efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups can undergo oxidation to form carbonyl compounds.

    Reduction: Amino groups can be reduced to form primary amines.

    Substitution: The sulfooxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Halides, thiols, and amines for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, this compound is studied for its potential role in cellular processes. Its structural similarity to natural biomolecules makes it a candidate for studying enzyme interactions and metabolic pathways.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. Its ability to interact with biological macromolecules suggests it could be used in drug development, particularly for targeting specific enzymes or receptors.

Industry

Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its reactivity and functional diversity make it a versatile intermediate in various chemical manufacturing processes.

Mechanism of Action

The compound exerts its effects primarily through interactions with enzymes and receptors. The amino and hydroxyl groups facilitate binding to active sites, while the sulfooxy group can participate in electrostatic interactions. These interactions can modulate enzyme activity or receptor signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [4-[3-Amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]-3,5-dihydroxycyclohexyl] 2-amino-3-hydroxypropanoate
  • [4-[3-Amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]-3,5-dihydroxy-6-phosphooxycyclohexyl] 2-amino-3-hydroxypropanoate

Uniqueness

The presence of the sulfooxy group in the compound distinguishes it from similar molecules, providing unique reactivity and interaction profiles. This functional group can enhance the compound’s solubility and binding affinity to certain biological targets, making it particularly useful in specific applications.

This detailed overview provides a comprehensive understanding of the compound [4-[3-Amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]-3,5-dihydroxy-6-sulfooxycyclohexyl] 2-amino-3-hydroxypropanoate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C25H39N7O18S

Molecular Weight

757.7 g/mol

IUPAC Name

[4-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]-3,5-dihydroxy-6-sulfooxycyclohexyl] 2-amino-3-hydroxypropanoate

InChI

InChI=1S/C25H39N7O18S/c26-6(1-33)24(41)48-20-18(45-3-8-12(36)14(38)23(46-8)32-5-31-10-21(28)29-4-30-22(10)32)15(39)17(16(40)19(20)50-51(42,43)44)49-25-9(27)13(37)11(35)7(2-34)47-25/h4-9,11-20,23,25,33-40H,1-3,26-27H2,(H2,28,29,30)(H,42,43,44)

InChI Key

UXRHCHSWRDOIED-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COC4C(C(C(C(C4OC(=O)C(CO)N)OS(=O)(=O)O)O)OC5C(C(C(C(O5)CO)O)O)N)O)O)O)N

Origin of Product

United States

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